molecular formula C₁₉H₂₇NO₉ B1146904 Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 57777-97-6

Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Cat. No.: B1146904
CAS No.: 57777-97-6
M. Wt: 413.42
InChI Key:
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₇NO₉ and its molecular weight is 413.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of 4-aryl indolizidin-9-one amino acids, which are important for studying the conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
  • It has also been involved in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate, showcasing its role in creating complex organic compounds (Cornforth & Du, 1990).

Application in Organic Compound Synthesis

  • Research has demonstrated its use in the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a compound useful in the study of intramolecular carbocyclization (Valiullina et al., 2019).

Involvement in Chemical Transformations

  • It has been involved in the synthesis of methyl (1S,5R)-8-acetyl-2-chloro-7-oxa-3-thia-8-azabicyclo[3.2.1]octane-2-carboxylate, indicating its importance in intramolecular cyclizations of specific organic compounds (Kitchin & Stoodley, 1973).

Utility in Novel Chemical Preparations

  • The compound has been used in the preparation of long-chain polypropionates, showing its versatility in organic synthesis (Ancerewicz & Vogel, 1996).
  • It also plays a role in the structure of heteroannularly disubstituted ferrocene derivatives containing the acetamido group, contributing to the understanding of molecular structure and interactions (Cetina et al., 2009).

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22)/t13-,14+,15+,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYASKWXZPHFPT-DPIHELBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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